3,3,4-Trimethylhexane

Boiling Point Density Isomer Comparison

3,3,4-Trimethylhexane (CAS 16747-31-2) is a highly branched, saturated hydrocarbon of the alkane class, with the molecular formula C9H20. It is one of 35 structural isomers of nonane, distinguished by three methyl substituents that create a defined steric and electronic environment.

Molecular Formula C9H20
Molecular Weight 128.25 g/mol
CAS No. 16747-31-2
Cat. No. B093998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,4-Trimethylhexane
CAS16747-31-2
Molecular FormulaC9H20
Molecular Weight128.25 g/mol
Structural Identifiers
SMILESCCC(C)C(C)(C)CC
InChIInChI=1S/C9H20/c1-6-8(3)9(4,5)7-2/h8H,6-7H2,1-5H3
InChIKeyARWOOWBJJKVYOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3,4-Trimethylhexane: A Highly Branched C9 Alkane for Specialized Fuel and Thermochemical Research


3,3,4-Trimethylhexane (CAS 16747-31-2) is a highly branched, saturated hydrocarbon of the alkane class, with the molecular formula C9H20. It is one of 35 structural isomers of nonane, distinguished by three methyl substituents that create a defined steric and electronic environment [1]. Its unique structure imparts differentiated physical and thermochemical properties compared to its linear and variably branched analogs, making it a compound of interest in fundamental petroleum research, fuel surrogate formulation, and analytical chemistry [2].

Why 3,3,4-Trimethylhexane Cannot Be Interchanged with n-Nonane or Other C9 Isomers


Within the C9H20 isomer family, subtle differences in branching can drastically alter key physical and combustion properties, making generic substitution scientifically invalid. Empirical data shows that the position of methyl groups directly influences intermolecular forces, leading to measurable variations in boiling point, vapor pressure, and enthalpy of combustion [1]. For instance, the specific arrangement of methyl groups in 3,3,4-trimethylhexane results in a distinct thermochemical profile that is not interchangeable with that of n-nonane or other trimethylhexane isomers like 2,2,5-trimethylhexane [1]. Such differences have direct consequences in applications ranging from fuel blending to thermodynamic modeling.

3,3,4-Trimethylhexane: Direct Comparative Data Against Key C9 Analogs


Elevated Boiling Point and Density Contrasted with 2,2,5-Trimethylhexane

The compound exhibits a boiling point 18.5 °C higher than 2,2,5-trimethylhexane and an 18% higher liquid density, indicating stronger intermolecular forces and a significantly different volatility profile [1][2]. This contrasts with its nearly superimposable boiling point with 2,3,4-trimethylhexane, showing that not all trimethyl substitution patterns are equivalent.

Boiling Point Density Isomer Comparison Fuel Property

Inverted Flash Point Relative to n-Nonane: Safety and Handling Implications

Unlike the typical trend where branched isomers are more volatile and have lower flash points, 3,3,4-trimethylhexane has a flash point (28.6 °C) that is only marginally lower than that of its linear counterpart, n-nonane (31 °C), while 2,2,5-trimethylhexane is significantly more flammable (13 °C) [1]. This represents a distinct safety profile for a branched C9 alkane.

Flash Point Safety Volatility Procurement

Differentiated Thermochemical Profile: Enthalpy of Vaporization and Combustion

Direct experimental measurements from the seminal work of Labbauf, Greenshields, and Rossini reveal that 3,3,4-trimethylhexane has a lower enthalpy of vaporization (ΔHvap) and a more negative enthalpy of combustion (liquid) compared to the linear n-nonane, but a higher ΔHvap than the more compact 2,2,5-trimethylhexane [1]. This positions it in a unique thermodynamic niche among C9 isomers.

Thermochemistry Enthalpy of Vaporization Heat of Combustion Fuel Modeling

Vapor Pressure Advantages Over n-Nonane for Headspace and Volatility Applications

The vapor pressure of 3,3,4-trimethylhexane at 25 °C is significantly higher than that of n-nonane, offering a substantial difference in volatility for applications reliant on headspace concentration or evaporation rate, while being less volatile than the highly branched 2,2,5-isomer [1][2].

Vapor Pressure Volatility Headspace Analysis Fuel Surrogate

Predicted High Octane Number Based on Compact, Highly Branched Structure

A 2004 study on topological indices concluded that for a paraffin isomer to have a high octane number (ON), it should be highly branched, have a spherical molecular shape, and possess a high liquid density [1]. 3,3,4-trimethylhexane, with its compact, quaternary carbon center and high density (0.741 g/cm³), is identified as a nonane isomer candidate expected to have an ON exceeding 100, significantly outperforming the reference fuel isooctane (ON=100) and n-nonane (ON < 0).

Octane Rating Knock Resistance Fuel Performance Topological Index

Where 3,3,4-Trimethylhexane's Differentiation Provides a Scientific Advantage


Multi-Component Fuel Surrogate Formulation

In formulating advanced fuel surrogates to model gasoline or sustainable aviation fuel (SAF) combustion kinetics, 3,3,4-trimethylhexane serves as a critical high-octane, highly branched component. Its combination of a predicted octane number greater than 100, a vapor pressure of 7.94 mmHg at 25 °C, and a precisely measured enthalpy of combustion of 1463.12 kcal/mol makes it invaluable for tuning the surrogate's autoignition and volatility properties when a performance gap exists between n-nonane and the overly volatile 2,2,5-trimethylhexane [1][2].

Computational Thermochemistry and Force-Field Validation

The existing, peer-reviewed experimental data for the standard enthalpy of vaporization (10.13 kcal/mol) and combustion of 3,3,4-trimethylhexane provide a precise and challenging benchmark for validating computational chemistry methods, such as density functional theory (DFT) or molecular mechanics force fields [1]. Its distinct thermodynamic profile, compared to n-nonane and other isomers tested in the same 1961 study, allows researchers to rigorously test a computational model's ability to distinguish between the subtle energetic effects of different trimethyl substitution patterns.

Specialty Solvent for Oxygen- or Moisture-Sensitive Chemistry

As a pure, non-polar, aprotic liquid hydrocarbon with a boiling point of 140.5 °C and a flash point of 28.6 °C, 3,3,4-trimethylhexane is a viable specialty solvent for reactions requiring a chemically inert, higher-boiling medium than hexanes but without the low volatility of n-nonane [2][3]. Its well-defined physical properties ensure reproducible reflux temperatures and reliable removal under vacuum, which is critical for process development.

Analytical Standard for Complex Hydrocarbon Mixtures

In petroleomics and environmental forensics, the unambiguous identification and quantification of specific isomers in complex mixtures like gasoline or crude oil is essential. 3,3,4-Trimethylhexane, with its distinct boiling point (140.5 °C) and chromatographic retention index, serves as a high-purity analytical standard for calibrating gas chromatographic (GC) or two-dimensional gas chromatographic (GC×GC) methods, enabling the precise deconvolution of co-eluting nonane isomers [2].

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